molecular formula C10H10N2S B119796 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-67-0

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Cat. No.: B119796
CAS No.: 120546-67-0
M. Wt: 190.27 g/mol
InChI Key: SOJYQCQXDKHYPT-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazole ring fused with an isoquinoline ring, forming a bicyclic structure. Its molecular formula is C10H10N2S, and it has a molecular weight of 190.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thiazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinoline derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but lacking the thiazole ring.

    Thiazoloquinoline: Contains a thiazole ring fused with a quinoline ring instead of an isoquinoline ring.

    Isoquinoline: A simpler structure without the thiazole ring.

Uniqueness

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is unique due to its fused thiazole and isoquinoline rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYQCQXDKHYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=C2SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562699
Record name 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120546-67-0
Record name 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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